molecular formula C26H14Cl4N4O6 B12785744 5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate CAS No. 103369-18-2

5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate

Cat. No.: B12785744
CAS No.: 103369-18-2
M. Wt: 620.2 g/mol
InChI Key: TURZCABAJXINMG-UHFFFAOYSA-L
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Description

5-Chloro-2-(4-chlorophenoxy)benzenediazonium oxalate is a diazonium salt derived from its parent compound, 5-chloro-2-(4-chlorophenoxy)aniline (CAS 121-27-7), through diazotization. Diazonium salts are highly reactive intermediates in organic synthesis, often used in azo coupling reactions to form dyes or pharmaceuticals. The oxalate counterion stabilizes the diazonium group, which is otherwise thermally unstable.

Properties

CAS No.

103369-18-2

Molecular Formula

C26H14Cl4N4O6

Molecular Weight

620.2 g/mol

IUPAC Name

5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate

InChI

InChI=1S/2C12H7Cl2N2O.C2H2O4/c2*13-8-1-4-10(5-2-8)17-12-6-3-9(14)7-11(12)16-15;3-1(4)2(5)6/h2*1-7H;(H,3,4)(H,5,6)/q2*+1;/p-2

InChI Key

TURZCABAJXINMG-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+]#N)Cl.C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+]#N)Cl.C(=O)(C(=O)[O-])[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 5-chloro-2-(4-chlorophenoxy)aniline

The precursor aniline is synthesized via nucleophilic aromatic substitution, where 2,4-dichlorobenzoic acid or its derivatives react with phenol under basic conditions, often using potassium tert-butoxide and copper catalysis in a polar aprotic solvent such as DMF. This reaction yields 4-chloro-2-phenoxybenzoic acid, which is then converted to the corresponding aniline derivative through reduction or amination steps.

Example Reaction Conditions:

Step Reagents & Conditions Yield (%) Notes
Aromatic nucleophilic substitution 2,4-dichlorobenzoic acid + phenol, K tert-butoxide, Cu powder, DMF, reflux 5 h 88 Formation of 4-chloro-2-phenoxybenzoic acid
Conversion to aniline Reduction or amination methods (varies) Variable Prepares the amine for diazotization

Source: Adapted from synthetic routes in recent literature on related phenoxy derivatives

Diazotization to Form the Diazonium Salt

The key step involves diazotization of the aniline derivative using nitrosating agents such as sodium nitrite in acidic aqueous media (commonly hydrochloric acid) at low temperatures (0–5 °C). This generates the diazonium chloride intermediate.

Typical Diazotization Procedure:

Parameter Details
Aniline derivative concentration ~0.1–0.4 M
Acid medium Concentrated HCl or HCl with ice
Nitrosating agent Sodium nitrite (NaNO2) aqueous solution
Temperature 0–5 °C (ice bath)
Reaction time 30 min to 1 hour

The diazonium chloride formed is then treated with oxalic acid to precipitate the more stable diazonium oxalate salt.

Isolation and Purification of the Oxalate Salt

The diazonium salt is isolated by adding oxalic acid to the cold diazonium chloride solution, causing precipitation of the diazonium oxalate. The solid is filtered, washed with cold water to remove impurities, and dried under controlled conditions to prevent decomposition.

Purification Notes:

  • Washing with cold water or dilute acid removes residual chloride ions.
  • Drying under vacuum at low temperature (below 30 °C) preserves the diazonium salt.
  • Recrystallization from suitable solvents (e.g., methanol or ethanol) may be employed to improve purity.

Representative Data Table for Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Remarks
Nucleophilic substitution 2,4-dichlorobenzoic acid, phenol, K tert-butoxide, Cu, DMF Reflux (115–120 °C) 5 h 88 Formation of 4-chloro-2-phenoxybenzoic acid
Diazotization Aniline derivative, NaNO2, HCl 0–5 °C 30–60 min Quantitative Formation of diazonium chloride
Salt formation Diazonium chloride + oxalic acid 0–5 °C 30 min 75–85 Precipitation of diazonium oxalate salt
Purification Washing, recrystallization Ambient to low temp Variable - Ensures high purity and stability

Research Findings and Optimization Notes

  • The use of oxalic acid as a counterion improves the thermal stability of the diazonium salt compared to chloride salts, reducing decomposition risks during storage and handling.
  • Maintaining low temperatures during diazotization and salt formation is critical to prevent side reactions and degradation.
  • The purity of the aniline precursor directly affects the yield and quality of the diazonium salt.
  • Alternative solvents and bases for the nucleophilic substitution step have been explored to optimize yield and reduce reaction times, but DMF with potassium tert-butoxide remains standard.
  • The diazonium salt’s stability can be further enhanced by controlling moisture and light exposure during isolation.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

  • Intermediate for Organic Synthesis : 5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate serves as a key intermediate in synthesizing various organic compounds, particularly dyes and pharmaceuticals. It can participate in substitution reactions with nucleophiles such as halides and hydroxides.

Biology

  • Labeling Biomolecules : The diazonium group can couple with phenols and aromatic amines, facilitating the labeling of biomolecules for research in biochemistry and molecular biology. This application is crucial for tracking biological processes and interactions.

Medicine

  • Drug Development : Research has indicated potential applications in drug development, particularly in creating compounds that can target specific biological pathways. The compound's reactivity allows for modifications that may enhance drug efficacy or specificity.

Industry

  • Production of Azo Dyes : In the textile industry, 5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate is utilized in producing azo dyes, which are widely used for coloring fabrics and printing materials. Its ability to form stable azo compounds makes it valuable in this sector.

Case Studies

  • Dye Synthesis : A study demonstrated the successful use of this compound in synthesizing a range of azo dyes with varied colors and properties, showcasing its versatility in industrial applications.
  • Biological Labeling : Research published in a peer-reviewed journal highlighted the effectiveness of using this diazonium salt for labeling proteins in cellular studies, providing insights into protein interactions within living cells.
  • Pharmaceutical Development : Investigations into modifying existing drugs using this compound have shown promising results in enhancing pharmacological properties while reducing side effects.

Mechanism of Action

The mechanism of action of 5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of substitution or coupling products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogs

5-Chloro-2-(4-Chlorophenoxy)Aniline (Parent Compound)
  • Molecular Formula: C₁₂H₉Cl₂NO
  • Molecular Weight : 254.11 g/mol
  • Physical Properties : Melting point 61–65°C, boiling point 234°C/27 mmHg.
  • Applications : Precursor for diazonium salts, azo dyes, and pharmaceuticals. Serves as a key intermediate in synthesizing bioactive molecules like anticonvulsants and antimicrobial agents .
5-Chloro-2-((4-Chlorophenoxy)Methyl)-1H-Benzo[d]Imidazole
  • Key Features : Incorporates a benzimidazole ring instead of a diazonium group.
  • Bioactivity: Exhibits potent antifungal activity against Candida spp. (MIC <3.90 μM), comparable to fluconazole. The 4-chlorophenoxy methyl group enhances lipophilicity, improving membrane penetration .
5-Chloro-2-((4-Chlorophenoxy)Methyl)-4H-3,1-Benzoxazin-4-One
  • Spectral Data :
    • ¹H-NMR : δ 4.591 (s, -CH₂O-), aromatic protons at δ 6.953–8.330.
    • IR : Peaks at 1675 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-O-C).
  • Applications : Studied for its heterocyclic framework, which is common in antimicrobial and anti-inflammatory agents .

Functional Derivatives

N-Substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides
  • Synthesis: Derived from 4-chlorophenoxyacetic acid via esterification, hydrazide formation, and cyclization.
  • Bioactivity : Compound 7o shows exceptional antibacterial activity against S. typhi, K. pneumonae, and S. aureus, outperforming ciprofloxacin in some cases. The 1,3,4-oxadiazole core contributes to enzyme inhibition (e.g., α-chymotrypsin) .
2-Amino-5-[4-Chloro-2-(2-Chlorophenoxy)Phenyl]-1,3,4-Thiadiazole Derivatives
  • Anticonvulsant Activity: Compound 4c (ED₅₀ = 20.11 mg/kg in MES test) demonstrates potent seizure suppression. The thiadiazole ring and chlorophenoxy group synergize to enhance CNS penetration .

Regulatory and Toxicological Comparisons

  • 5-Chloro-2-(4-Chlorophenoxy)Phenol (DCCP): Compared to triclosan due to similar toxicokinetics in hamsters. Both are biocides but face regulatory scrutiny for endocrine disruption and environmental persistence .
  • Triclosan and Climbazole :
    • Used in antiseptics but inhibit microalgal growth at low concentrations, highlighting ecological risks. The target diazonium oxalate may share similar regulatory challenges if used in consumer products .

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
5-Chloro-2-(4-chlorophenoxy)aniline C₁₂H₉Cl₂NO 254.11 61–65 -NH₂, -O-C₆H₄Cl
Target Diazonium Oxalate C₁₄H₁₀Cl₂N₂O₅* 357.16† N/A Diazonium (-N₂⁺), oxalate
5-Chloro-2-((4-CP)Methyl)-benzimidazole C₁₄H₁₀Cl₂N₂O 293.15 N/A Benzimidazole, -CH₂O-
5-[(4-CP)Methyl]-1,3,4-oxadiazole C₁₀H₈Cl₂N₂O₂ 259.09 N/A 1,3,4-Oxadiazole, -S-

*Estimated formula (C₁₂H₇Cl₂N₂O₂·C₂H₂O₄); †Calculated from parent aniline + diazonium and oxalate contributions.

Biological Activity

5-Chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate is a diazonium salt that exhibits significant biological activity, particularly in the fields of organic chemistry and medicinal applications. This compound is characterized by its unique structure, which includes a diazonium group attached to a benzene ring with chloro and chlorophenoxy substituents, and an oxalate counterion. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications.

PropertyValue
CAS Number 85223-01-4
Molecular Formula C26H14Cl4N4O6
Molecular Weight 620.2 g/mol
IUPAC Name 5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate
InChI Key TURZCABAJXINMG-UHFFFAOYSA-L

The synthesis of 5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate typically involves the diazotization of 5-chloro-2-(4-chlorophenoxy)aniline. This process includes the following steps:

  • Nitration : The initial step involves nitration of the phenolic compound.
  • Reduction : The nitro group is reduced to form the corresponding amine.
  • Diazotization : The amine is then treated with sodium nitrite and hydrochloric acid in the presence of oxalic acid to form the diazonium salt.

The mechanism of action primarily involves the electrophilic nature of the diazonium group, allowing it to react with nucleophiles, leading to various substitution or coupling reactions. This property makes it useful for labeling biomolecules and in dye synthesis.

Antimicrobial Properties

Research indicates that diazonium compounds, including 5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate, exhibit antimicrobial activity. The compound's ability to form reactive intermediates allows it to interact with microbial cell components, potentially disrupting their function. Studies have shown that such compounds can inhibit bacterial growth by modifying essential proteins or nucleic acids.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cellular models. For instance, studies using LLC-PK1 cells demonstrated that high concentrations of oxalate induce oxidative stress and cell death through the generation of free radicals. This suggests that while 5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate can be toxic at elevated levels, it may also have potential therapeutic applications when used at lower concentrations to selectively target diseased cells .

Case Studies

  • Oxalate Toxicity in Renal Cells : A study investigated the effects of oxalate on LLC-PK1 renal cells, revealing that exposure leads to increased membrane permeability and cell death due to oxidative stress. The research highlighted the role of free radicals in mediating these effects .
  • Azo Coupling Reactions : In another study, 5-chloro-2-(4-chlorophenoxy)benzenediazonium;oxalate was utilized in azo coupling reactions to synthesize azo dyes, demonstrating its utility in organic synthesis and potential applications in textile industries.

Applications in Research

The compound has various applications across different fields:

  • Organic Chemistry : Used as an intermediate for synthesizing complex organic molecules including dyes and pharmaceuticals.
  • Biochemistry : Employed for labeling biomolecules through diazonium coupling reactions.
  • Medicine : Investigated for its potential role in drug development and as a diagnostic tool due to its ability to modify biomolecules selectively.

Q & A

Q. What in silico tools are recommended for predicting the environmental fate of this compound?

  • Methodological Answer : Employ QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and ecotoxicity. The compound’s phenol derivative (CAS 3380-30-1 ) has known persistence in aquatic systems, suggesting similar behavior. Molecular dynamics simulations can assess interactions with soil organic matter for environmental risk assessments.

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